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  • Product: Isoroquefortine C
  • CAS: 58735-64-1

Core Science & Biosynthesis

Foundational

The Biosynthesis and Isomerization Dynamics of Isoroquefortine C in Penicillium Species

Executive Summary In the fields of natural product chemistry and drug development, distinguishing between a true secondary metabolite and a physicochemical extraction artifact is paramount. Roquefortine C is a well-docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of natural product chemistry and drug development, distinguishing between a true secondary metabolite and a physicochemical extraction artifact is paramount. Roquefortine C is a well-documented diketopiperazine alkaloid produced by various Penicillium species. It possesses notable bacteriostatic and neurotoxic properties, largely driven by its ability to bind iron and inhibit mammalian cytochrome P450 enzymes. However, its structural isomer, Isoroquefortine C , presents a fascinating biochemical dichotomy. While Isoroquefortine C shares the same molecular backbone, its formation, thermodynamic stability, and biological activity differ drastically. This whitepaper provides an in-depth mechanistic guide to the biosynthetic pathway of Roquefortine C and the causal factors driving its isomerization into Isoroquefortine C.

The Roquefortine Biosynthetic Gene Cluster (Roq)

The biosynthesis of the roquefortine alkaloid family is governed by the roq gene cluster, a highly conserved sequence in species such as P. chrysogenum and P. roqueforti. The pathway does not follow a strictly linear progression; rather, it operates as a metabolic grid.

The assembly initiates with the condensation of L-histidine and L-tryptophan, catalyzed by the (also referred to as RDS in some literature), forming the core diketopiperazine intermediate histidyltryptophanyldiketopiperazine (HTD)[1].

From HTD, the pathway branches into a grid mediated by two key enzymes:

  • RoqR (Cytochrome P450 Oxidoreductase): Responsible for the dehydrogenation of the histidine moiety.

  • RoqD (Dimethylallyltryptophan Synthetase): A prenyltransferase that adds a dimethylallyl group to the indole ring.

HTD can first be dehydrogenated by RoqR to form DHTD, followed by prenylation by RoqD to yield Roquefortine C[1]. Alternatively, HTD can be prenylated first by RoqD to form Roquefortine D, which is then dehydrogenated by RoqR to reach the identical [2].

BiosyntheticGrid TrpHis L-Trp + L-His HTD HTD TrpHis->HTD RoqA (NRPS) DHTD DHTD HTD->DHTD RoqR (P450) RoqD Roquefortine D HTD->RoqD RoqD (Prenyltransferase) RoqC Roquefortine C (E-isomer) DHTD->RoqC RoqD (Prenyltransferase) RoqD->RoqC RoqR (P450) IsoRoqC Isoroquefortine C (Z-isomer) RoqC->IsoRoqC Light / Acid / Base

Caption: Metabolic grid from L-Trp/L-His to Roquefortine C, and isomerization to Isoroquefortine C.

The Structural Dichotomy: Kinetic vs. Thermodynamic Control

The defining structural feature of Roquefortine C is its unusual E-dehydrohistidine moiety . During enzymatic biosynthesis, the active site of RoqR stereoselectively enforces the E-configuration. However, this configuration is kinetically favored but thermodynamically unstable due to significant steric strain between the bulky diketopiperazine ring and the imidazole side chain.

Isoroquefortine C is the 3,12-double-bond Z-isomer of Roquefortine C. have demonstrated that the Z-configuration relieves this steric hindrance, making Isoroquefortine C the thermodynamic sink of the molecular system[3].

Mechanism of Isomerization: Natural Metabolite or Extraction Artifact?

Because of the thermodynamic instability of the E-isomer, Roquefortine C undergoes facile isomerization to Isoroquefortine C under [4],[5].

Causality Insight: While Isoroquefortine C has been reported as a naturally occurring metabolite in specific strains like [6], experienced natural product chemists must initially treat it as a potential artifact of the extraction process. If fungal extraction utilizes acidic solvents (e.g., 0.1% TFA) or is performed under ambient laboratory lighting, the E-to-Z isomerization will occur spontaneously. Therefore, distinguishing between true enzymatic biosynthesis and physicochemical isomerization requires rigorous, self-validating experimental controls.

Validated Experimental Protocols: Controlled Extraction and Photo-Isomerization

To ensure data integrity, the following protocol is designed as a self-validating system . By strictly excluding light during the initial extraction, we establish a true baseline of endogenous Isoroquefortine C. Subsequent controlled UV irradiation validates the system's capacity for quantitative isomerization.

Step-by-Step Methodology
  • Fungal Cultivation (Dark Phase): Culture P. chrysogenum in YES (Yeast Extract Sucrose) broth at 25°C for 7-10 days. Causality: The incubation must occur in complete darkness to prevent premature, light-induced isomerization of the secreted metabolites.

  • Solvent Extraction: Harvest the mycelium and broth. Perform liquid-liquid extraction using ethyl acetate (EtOAc). Causality: The use of amber glassware is mandatory here. Ambient laboratory UV light is sufficient to trigger the conversion of Roquefortine C to Isoroquefortine C, which would artificially inflate the baseline titer.

  • HPLC Purification: Concentrate the organic layer in vacuo and purify via preparative HPLC (C18 column, H2O/MeCN gradient). Collect the Roquefortine C fraction.

  • Baseline Validation (Self-Validation Step): Analyze a 10 µL aliquot of the purified fraction via LC-MS. The absence (or trace baseline level) of Isoroquefortine C validates that the extraction protocol successfully preserved the kinetic E-isomer.

  • Controlled Photo-Isomerization: Transfer the purified Roquefortine C into a quartz cuvette and irradiate with broad-spectrum UV light (365 nm) for 2 hours at room temperature[4].

  • Final Analysis: Re-analyze the irradiated sample via LC-MS and 1H-NMR. The Z-isomer will exhibit distinct vinylic proton shifts compared to the E-isomer, confirming successful synthesis.

ExpWorkflow Cultivation 1. Cultivation (Darkness) Extraction 2. Extraction (Amber Glass) Cultivation->Extraction Purification 3. HPLC Isolation (Roq C) Extraction->Purification Irradiation 4. UV Irradiation (365 nm) Purification->Irradiation Analysis 5. LC-MS/NMR (IsoRoq C) Irradiation->Analysis

Caption: Self-validating extraction and photo-isomerization workflow for Isoroquefortine C.

Quantitative Data & Physicochemical Metrics

The isomerization from Roquefortine C to Isoroquefortine C fundamentally alters the molecule's bioactivity profile. The table below summarizes the critical comparative metrics.

PropertyRoquefortine CIsoroquefortine C
Double-Bond Configuration E-dehydrohistidineZ-dehydrohistidine
Thermodynamic State Kinetic Product (Less Stable)Thermodynamic Sink (More Stable)
Formation Mechanism Enzymatic (RoqD / RoqR)Photochemical / Acid-Base Isomerization
Iron Binding Affinity High (Inhibits CYP450)Negligible
Biological Activity Neurotoxic, BacteriostaticLargely Inactive / Unexplored

References

  • Ali H, Ries MI, Nijland JG, et al. "A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum." PLOS One, 2013. URL:[Link]

  • Martín, J.F., et al. "Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities." MDPI Foods, 2023. URL:[Link]

  • Steyn, P.S., et al. "The Total Synthesis of Roquefortine C and a Rationale for the Thermodynamic Stability of Isoroquefortine C over Roquefortine C." Journal of the American Chemical Society, 2008. URL:[Link]

  • Newmister, S.A., et al. "OxaD: A Versatile Indolic Nitrone Synthase from the Marine-Derived Fungus Penicillium oxalicum F30." Journal of Organic Chemistry, 2016. URL:[Link]

  • Fill, T.P., et al. "Insights into Penicillium brasilianum Secondary Metabolism and Its Biotechnological Potential." MDPI Molecules, 2017. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Ecological Role of Isoroquefortine C

Audience: Researchers, scientists, and drug development professionals. Abstract Isoroquefortine C is a stereoisomer of the well-known mycotoxin roquefortine C, a secondary metabolite produced by numerous Penicillium spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoroquefortine C is a stereoisomer of the well-known mycotoxin roquefortine C, a secondary metabolite produced by numerous Penicillium species. While the biological activities and ecological significance of roquefortine C are subjects of ongoing research, isoroquefortine C remains largely uninvestigated. This guide synthesizes the current understanding of isoroquefortine C, framing its potential ecological role through the lens of its precursor. We posit that isoroquefortine C is not a direct biosynthetic product but rather an abiotic transformation product of roquefortine C, formed under various environmental conditions. This transformation has significant implications for its biological activity, potentially representing a natural attenuation of toxicity. This document provides a theoretical framework for the ecological function of isoroquefortine C and presents detailed methodologies for its extraction, quantification, and bioactivity assessment to stimulate further research into this enigmatic molecule.

Introduction: The Enigmatic Isomer

Fungal secondary metabolites represent a vast and diverse chemical space, offering solutions in medicine while also posing risks as mycotoxins.[1][2] The roquefortine family of indole alkaloids, initially isolated from Penicillium roqueforti, has garnered significant interest due to its prevalence in food systems and its neurotoxic properties.[1][2] The most prominent member, roquefortine C, is a common metabolite in various Penicillium species and is found in blue-veined cheeses, silage, and other contaminated food products.[2][3][4]

Isoroquefortine C is the Z-isomer of roquefortine C, differing in the configuration of the dehydrohistidine moiety.[3][5] Crucially, evidence suggests that isoroquefortine C is not a natural fungal product.[3][5] It is primarily formed through the photochemical, acidic, or basic isomerization of the thermodynamically less stable roquefortine C.[3][5] This fundamental distinction shapes its entire ecological narrative; its presence in an ecosystem is likely a consequence of the abiotic fate of its precursor. While the biological activity of roquefortine C has been studied, that of isoroquefortine C has yet to be thoroughly investigated.[1] This guide aims to bridge this knowledge gap by proposing a hypothesized ecological role and providing the technical framework to test these hypotheses.

The Ecological Context: A Tale of Two Isomers

To understand isoroquefortine C, one must first understand roquefortine C. The biosynthesis of roquefortine C from L-tryptophan and L-histidine is a complex enzymatic process.[6] Once produced, roquefortine C exerts several biological effects that define its ecological function.

  • Neurotoxicity: Roquefortine C is classified as a tremorgenic mycotoxin, interfering with neurotransmitter release and potentially inhibiting GABA receptors.[7] This activity has been linked to paralytic symptoms in livestock that have consumed contaminated feed grain.[1][2][8]

  • Antimicrobial Activity: Roquefortine C exhibits bacteriostatic activity, notably against Gram-positive bacteria that contain haemoproteins.[3][5] Its mechanism is thought to involve the coordination of the imidazole moiety with heme iron, disrupting essential cellular processes.[7] This provides the producing fungus a competitive advantage against other microbes in its environment.[9]

  • Competitive Fitness: As a secondary metabolite, roquefortine C is part of the chemical arsenal that fungi use to compete for resources and defend against antagonists in complex ecosystems like soil, stored grains, and silage.[9][10]

Isoroquefortine C enters this ecological stage as a transformation product. Molecular modeling studies have demonstrated that isoroquefortine C is thermodynamically more stable than roquefortine C.[5] This suggests that the conversion is a spontaneous process, driving the molecule to a lower energy state when exposed to environmental triggers like sunlight.

A critical biochemical distinction is that, unlike roquefortine C, isoroquefortine C does not bind to iron.[3][5] This is highly significant, as the iron-binding capability of roquefortine C is linked to its antimicrobial activity.[5][7] Therefore, the isomerization to isoroquefortine C likely represents a natural deactivation pathway, diminishing or eliminating its bacteriostatic function.

Hypothesized Ecological Role of Isoroquefortine C

Based on its origin and chemical properties, we hypothesize that the primary ecological role of isoroquefortine C is that of a stable, less-toxic sink for roquefortine C . Its formation in the environment serves as a natural attenuation mechanism, reducing the overall antimicrobial and potentially neurotoxic pressure exerted by the parent compound. It is a chemical echo of its precursor's activity rather than an active agent itself.

G cluster_0 Fungal Biosynthesis (e.g., Penicillium roqueforti) cluster_1 Environmental Transformation cluster_2 Ecological Impact Tryptophan Tryptophan NRPS & Prenyltransferase Non-Ribosomal Peptide Synthetase & Prenyltransferase (rds, rpt) Tryptophan->NRPS & Prenyltransferase Histidine Histidine Histidine->NRPS & Prenyltransferase Roquefortine D Roquefortine D NRPS & Prenyltransferase->Roquefortine D Dehydrogenation Dehydrogenation Roquefortine D->Dehydrogenation Roquefortine C Roquefortine C (E-isomer) Biologically Active Dehydrogenation->Roquefortine C Abiotic Factors Abiotic Factors (UV Light, pH changes) Roquefortine C->Abiotic Factors Isomerization Neurotoxicity Neurotoxicity Roquefortine C->Neurotoxicity Antimicrobial Activity Antimicrobial Activity (vs. Gram+ bacteria) Roquefortine C->Antimicrobial Activity Isoroquefortine C Isoroquefortine C (Z-isomer) Thermodynamically Stable Hypothesized Inactive Sink Abiotic Factors->Isoroquefortine C Reduced Activity Diminished/Altered Biological Activity Isoroquefortine C->Reduced Activity

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Foundational

Pharmacological Properties and Structural Dynamics of Isoroquefortine C Alkaloids: A Comprehensive Technical Guide

Executive Summary The roquefortine family of prenylated indole alkaloids, primarily isolated from Penicillium species, has long been a focal point of mycological and natural product chemistry[1]. While Roquefortine C is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The roquefortine family of prenylated indole alkaloids, primarily isolated from Penicillium species, has long been a focal point of mycological and natural product chemistry[1]. While Roquefortine C is a well-documented neurotoxin and bacteriostatic agent, its photoisomer, Isoroquefortine C , was historically dismissed as a biologically inert artifact[2]. However, recent advances in molecular modeling, dynamic simulation, and high-throughput bioassays have catalyzed a paradigm shift. Isoroquefortine C is now recognized as a structurally stable, multi-target pharmacological agent with emerging applications in oncology and agricultural pathogen management[3][4]. This whitepaper dissects the structural causality, pharmacological profiling, and validated experimental methodologies surrounding Isoroquefortine C.

Structural Biology & Thermodynamic Causality

The foundational difference between Roquefortine C and Isoroquefortine C lies in the stereochemistry of the dehydrohistidine moiety. Roquefortine C possesses an unusual E-dehydrohistidine configuration, a kinetically trapped system that undergoes facile isomerization under acidic, basic, or photochemical stress[1][5].

When exposed to UV irradiation, the molecule overcomes the rotational barrier of the E-alkene, converting completely into Isoroquefortine C, which features the 3,12-Z-double bond configuration[6].

The Causality of Stability: Molecular modeling (HF/6-31G* geometry optimizations) reveals that Isoroquefortine C is significantly more thermodynamically stable than its natural precursor[5]. This stability is driven by a highly favorable intramolecular hydrogen bond formed between the NH group on the diketopiperazine ring and the sp2 nitrogen on the imidazole ring[5][6]. Furthermore, unlike Roquefortine C, Isoroquefortine C does not chelate iron, a property that fundamentally alters its pharmacokinetic behavior and cellular toxicity profile, allowing it to act selectively on intracellular kinase targets without inducing widespread heavy-metal-associated cytotoxicity[1].

Pharmacological Profiling

Multi-Target Anticancer Activity

The extended tetracyclic core and aromatic imidazole arm of Isoroquefortine C allow for multi-pocket accommodation in complex protein structures. Recent all-atom dynamic simulations and in vitro bioassays have demonstrated its near-physiological affinity for critical cancer-associated biological targets:

  • c-Met Kinase: A receptor tyrosine kinase essential for cell motility and invasiveness. Isoroquefortine C acts as a receptor blocker, hampering tumor cell line tumorgenicity[4].

  • Cdc-25A & PTP-1B: Dual inhibition of these phosphatases induces cell cycle arrest and promotes apoptosis in highly resistant cancer cell lines[4][7].

Targeted Antifungal Efficacy

Beyond mammalian targets, Isoroquefortine C exhibits potent, selective antifungal activity against severe agricultural pathogens. It disrupts the cellular integrity of specific fungi without exhibiting broad-spectrum ecotoxicity, making it a candidate for next-generation bio-fungicides[3].

Quantitative Data Summaries

Table 1: Antifungal Activity Profile of Isoroquefortine C[3]
PhytopathogenDisease AssociationMinimum Inhibitory Concentration (MIC)
Colletotrichum gloeosporioidesAnthracnose in tropical fruits12.5 μM
Alternaria solaniEarly blight in potatoes/tomatoes25.0 μM
Botrytis cinereaGray mold in viticulture50.0 μM
Table 2: Putative Target Binding Profile in Oncology[4]
Biological TargetCellular FunctionIsoroquefortine C ModulationDownstream Effect
c-Met Kinase Hepatocyte growth factor receptorCompetitive InhibitorReduces cell motility and invasiveness
Cdc-25A Cell division cycle phosphataseAllosteric/Competitive InhibitorInduces cell cycle arrest
PTP-1B Protein tyrosine phosphataseInhibitorPromotes programmed apoptosis

Mechanistic Pathways

Photochemical_Synthesis ReqC Roquefortine C (E-isomer) UV UV Irradiation (365 nm) Overcomes Rotational Barrier ReqC->UV IsoC Isoroquefortine C (Z-isomer) UV->IsoC Purify HPLC Purification (Internal Validation) IsoC->Purify Assay Pharmacological Evaluation Purify->Assay

Workflow for the photochemical synthesis and evaluation of Isoroquefortine C.

Kinase_Inhibition IsoC Isoroquefortine C cMet c-Met Kinase IsoC->cMet Inhibits Cdc25A Cdc-25A IsoC->Cdc25A Inhibits PTP1B PTP-1B IsoC->PTP1B Inhibits Apoptosis Apoptosis cMet->Apoptosis Arrest Cell Cycle Arrest Cdc25A->Arrest PTP1B->Apoptosis Arrest->Apoptosis

Multi-target pharmacological inhibition pathway of Isoroquefortine C.

Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that reproducibility stems from understanding the why behind the how. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Photochemical Synthesis and Isolation of Isoroquefortine C

Purpose: To cleanly convert the naturally abundant Roquefortine C into Isoroquefortine C without thermal degradation.

  • Substrate Preparation: Dissolve 10 mg of Roquefortine C in 10 mL of anhydrous, degassed methanol.

    • Causality: Methanol is a polar protic solvent that stabilizes the transition state during isomerization. Degassing with inert argon is mandatory to prevent photo-oxidation of the electron-rich indole core during irradiation.

  • Photochemical Irradiation: Expose the solution to broad-spectrum UV light (centered at 365 nm) in a quartz vessel for 45 minutes at ambient temperature.

    • Causality: The E-dehydrohistidine double bond is kinetically trapped; 365 nm photons provide the exact activation energy required to overcome the rotational barrier, allowing the molecule to relax into the thermodynamically favored Z-isomer[5].

  • Self-Validating Reaction Monitoring: Monitor the reaction progress via HPLC-UV at 280 nm.

    • Validation Mechanism: The reaction is deemed complete and successful only when the Roquefortine C peak ( Rt​=12.4 min) is entirely replaced by the Isoroquefortine C peak ( Rt​=14.1 min). The presence of a clean isobestic point in the UV spectra confirms a direct A→B conversion with zero side-product formation.

  • Purification: Concentrate the solvent in vacuo and recrystallize the crude solid from cold methanol to yield pure Isoroquefortine C as a white-to-off-white solid[1][6].

Protocol B: Multi-Target Kinase Inhibition Bioassay (c-Met / Cdc-25A)

Purpose: To quantify the binding affinity and inhibitory concentration ( IC50​ ) of Isoroquefortine C against cancer-associated targets.

  • Enzyme-Substrate Incubation: In a 384-well microplate, incubate 5 nM of recombinant human c-Met kinase (or Cdc-25A) with varying concentrations of Isoroquefortine C (0.1 μM to 100 μM, 3-fold dilutions) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

    • Causality: Establishing a rigorous dose-response gradient is essential for calculating accurate IC50​ values and determining whether the inhibition is competitive or allosteric.

  • Fluorogenic Substrate Addition: Initiate the reaction by adding 2 μM of a FRET-based peptide substrate and 10 μM ATP.

    • Causality: Phosphorylation (c-Met) or cleavage (Cdc-25A) of the substrate alters the fluorescence resonance energy transfer. This provides a highly sensitive, real-time kinetic readout rather than a static endpoint measurement.

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO) and a positive reference control (e.g., Crizotinib for c-Met).

    • Validation Mechanism: The assay run is strictly invalidated if the Z′ -factor of the plate falls below 0.6, or if the positive control (Crizotinib) fails to yield an IC50​ within 10% of its established literature value. This ensures the enzyme is active and the detection optics are calibrated.

  • Data Synthesis: Read fluorescence (Ex 340 nm / Em 445 nm) over 60 minutes. Fit the initial velocity data to a 4-parameter logistic non-linear regression model to extract the IC50​ .

References

  • 2. 3. 4.

  • 7. 8.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Isoroquefortine C

Abstract Isoroquefortine C is a complex indole alkaloid and a stereoisomer of the more commonly known mycotoxin, roquefortine C. While not a direct fungal metabolite itself, it is readily formed from roquefortine C and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isoroquefortine C is a complex indole alkaloid and a stereoisomer of the more commonly known mycotoxin, roquefortine C. While not a direct fungal metabolite itself, it is readily formed from roquefortine C and is noted for its superior thermodynamic stability.[1] This stability, coupled with its intricate structure, makes a thorough understanding of its physicochemical properties and solubility paramount for researchers in natural products chemistry, toxicology, and drug development. This guide provides a comprehensive overview of the known properties of isoroquefortine C, offers detailed protocols for the experimental determination of key parameters, and explains the scientific rationale behind these methodologies. Due to the limited availability of direct experimental data for isoroquefortine C, data from its isomer, roquefortine C, is included for comparative purposes where applicable, with clear distinctions made.

Introduction to Isoroquefortine C

Isoroquefortine C, a member of the diketopiperazine class of compounds, is the (Z)-isomer of roquefortine C, a mycotoxin produced by various Penicillium species.[1] It can be formed from roquefortine C via photochemical, acidic, or basic conditions, which cause the isomerization of the exocyclic double bond of the dehydrohistidine moiety.[1] A critical distinction is that isoroquefortine C is thermodynamically more stable than its parent isomer, roquefortine C. This has been a subject of significant interest in synthetic chemistry, as the synthesis of the less stable roquefortine C is consequently more challenging.[1] Understanding the fundamental physicochemical characteristics of isoroquefortine C is a prerequisite for any further investigation into its biological activity, toxicological profile, or potential therapeutic applications.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its physicochemical properties. For a complex natural product like isoroquefortine C, these parameters govern its stability, reactivity, and interaction with biological systems.

Chemical Structure and Identity

The structural foundation of isoroquefortine C is a complex, tetracyclic pyrroloindole system. Its key identifiers are crucial for unambiguous documentation and database referencing.

  • IUPAC Name: (1S,4Z,7S,9R)-4-(1H-Imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione

  • Molecular Formula: C₂₂H₂₃N₅O₂

  • CAS Number: 58735-64-1

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of isoroquefortine C. For context, values for its E-isomer, roquefortine C, are also provided.

PropertyIsoroquefortine CRoquefortine C (Isomer)Data Source & Comments
Molecular Weight 389.4 g/mol 389.45 g/mol PubChem (Computed)[2]
Melting Point 195 - 200 °C202 - 205 °CHuman Metabolome Database (HMDB)[2] / PubChem
XLogP3 (Lipophilicity) 2.02.0PubChem (Computed). Indicates moderate lipophilicity.
pKa (Predicted) ~7.0 (Basic)~7.0 (Basic)Predicted based on the imidazole moiety.[3][4]
Aqueous Solubility Data not available~205.3 mg/L @ 25°C (Est.)The Good Scents Company (Estimated for Roquefortine C).
Structural Features and Their Physicochemical Implications

The unique arrangement of functional groups in isoroquefortine C dictates its chemical behavior. Understanding these relationships is key to predicting its interactions and developing handling protocols.

G Figure 1: Isoroquefortine C Structural Features and Physicochemical Relationships A Isoroquefortine C (C₂₂H₂₃N₅O₂) B Imidazole Ring A->B C Tetracyclic Indole Core A->C D Diketopiperazine Moiety A->D E 1,1-Dimethylallyl Group A->E P1 Basicity (pKa ~7) pH-Dependent Solubility B->P1 Contains basic N-atom P2 Lipophilicity (LogP) Solubility in Organic Solvents C->P2 Large non-polar surface P3 Hydrogen Bonding Capacity Potential for Crystallinity D->P3 Amide N-H and C=O groups P4 Steric Bulk Influences Receptor Binding E->P4 Adds to lipophilicity

Figure 1: Isoroquefortine C Structural Features and Physicochemical Relationships.
  • Basicity and pKa: The imidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid of imidazole itself is approximately 7.0.[3][4] This suggests that isoroquefortine C will act as a weak base. Its charge state, and therefore its aqueous solubility, will be highly dependent on pH, with protonation occurring in acidic conditions (pH < 7) leading to increased solubility.

  • Lipophilicity (LogP): The computed XLogP3 value of 2.0 indicates that isoroquefortine C is moderately lipophilic. This is primarily due to the large, non-polar tetracyclic indole core and the dimethylallyl group. This property suggests good membrane permeability but potentially limited aqueous solubility.

  • Stability: As a key feature, isoroquefortine C is thermodynamically more stable than roquefortine C. Studies have shown it is resistant to isomerization under a variety of thermal, acidic, basic, and photochemical conditions that would readily convert roquefortine C.[1] This intrinsic stability is a crucial consideration for its handling, storage, and experimental use.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological testing or pharmaceutical development. It dictates the achievable concentration in assays, affects bioavailability, and influences formulation strategies.

Qualitative Solubility
  • Soluble in: Methanol, Dimethyl Sulfoxide (DMSO), Ethanol, Dimethylformamide (DMF).

  • Sparingly Soluble in: Ethyl Acetate, Chloroform.

  • Insoluble/Poorly Soluble in: Water and non-polar solvents like hexanes.

Causality: The molecule's polarity is bifurcated. The polar imidazole and diketopiperazine moieties allow for interactions with polar protic (methanol, ethanol) and polar aprotic (DMSO, DMF) solvents. However, the large, non-polar hydrocarbon backbone prevents significant solubility in water. The limited solubility in moderately polar solvents like ethyl acetate reflects this balance.

Factors Influencing Solubility
  • pH: As a weak base, the aqueous solubility of isoroquefortine C is expected to increase significantly at pH values below its pKa (~7.0). In this state, the imidazole ring becomes protonated, forming a more polar cation that is more readily solvated by water.

  • Temperature: For most solid solutes, solubility increases with temperature. While specific data is unavailable, it is reasonable to assume that heating would enhance the solubility of isoroquefortine C in most solvents. However, stability at elevated temperatures should always be verified empirically.

Experimental Protocols

For drug development professionals, the ability to experimentally determine these properties is essential. The following section provides field-proven, step-by-step methodologies.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic solubility of a compound and is essential for establishing a baseline for formulation and assay development.

G Figure 2: Workflow for Shake-Flask Solubility Determination prep 1. Preparation Add excess solid compound to solvent in vial. equil 2. Equilibration Agitate at constant temp. (e.g., 24-48h). prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep filter 4. Sample Collection Filter supernatant (0.22 µm filter). sep->filter dilute 5. Dilution Accurately dilute filtrate into mobile phase. filter->dilute quant 6. Quantification Analyze by validated HPLC/LC-MS method. dilute->quant calc 7. Calculation Determine concentration vs. standard curve. Calculate original solubility. quant->calc

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling of Isoroquefortine C for In Vitro Bioassays

Contextualizing Isoroquefortine C in Drug Discovery Isoroquefortine C is a highly stable, artifactual isomer of the naturally occurring marine and fungal metabolite roquefortine C[1]. In recent years, it has garnered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing Isoroquefortine C in Drug Discovery

Isoroquefortine C is a highly stable, artifactual isomer of the naturally occurring marine and fungal metabolite roquefortine C[1]. In recent years, it has garnered significant attention in oncology and drug discovery due to its potent multi-target anticancer properties. Specifically, it demonstrates near-physiological affinity for critical cancer-associated biological targets, including c-Met kinase, Cdc-25A, and PTP-1B[2]. Proper preparation of stock solutions is critical to maintaining the structural integrity of its extended tetracyclic core and aromatic imidazole arm, which are essential for multi-pocket accommodation within these kinase domains[3].

Thermodynamic Stability and Stereochemistry

The handling of complex indole alkaloids often requires strict environmental controls to prevent degradation. Unlike roquefortine C, which contains an unusual E-dehydrohistidine moiety prone to facile isomerization under acidic, basic, or photochemical conditions, isoroquefortine C possesses the 3,12 double-bond Z-configuration[4].

This Z-configuration allows the molecule to adopt a highly stable conformation, stabilized by an internal hydrogen bond between the NH bond on the diketopiperazine ring and the nitrogen on the imidazole ring[5]. Consequently, isoroquefortine C is thermodynamically favored over its natural counterpart. However, precise handling and solvent selection remain necessary to prevent non-specific degradation, photo-oxidation, or precipitation during sensitive bioassays.

Quantitative Physicochemical Profile

Understanding the physicochemical constraints of isoroquefortine C is the first step in designing a self-validating experimental protocol.

Table 1: Physicochemical Properties and Assay Implications

PropertyValueCausality / Impact on Assay Design
Chemical Formula C₂₂H₂₃N₅O₂[6]Highly lipophilic structure; requires organic solvents for initial dissolution to overcome lattice energy.
Molar Mass 389.5 g/mol [7]Used for molarity calculations (e.g., dissolving 3.89 mg in 1.0 mL yields a 10 mM stock).
Solubility DMSO (≥10 mg/mL), Methanol, DMF, Ethyl Acetate[8]DMSO is strictly preferred for cell-based and enzymatic assays to minimize downstream solvent toxicity.
Stability Stable at -20°C (≥3 months in DMSO)[8]Aliquoting is mandatory to prevent atmospheric moisture ingress caused by repeated freeze-thaw cycles.
Experimental Workflows
Protocol 1: Preparation of 10 mM Isoroquefortine C Master Stock

Objective: To generate a standardized, anhydrous stock solution suitable for serial dilution in downstream biochemical and cellular assays.

StockPrep A Equilibrate Dry Powder B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D QC: Visual/OD600 C->D E Aliquot in Amber Tubes D->E F Store at -20°C E->F

Caption: Workflow for the preparation and quality control of Isoroquefortine C master stock solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized isoroquefortine C vial to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water molecules can alter the solvation shell of the indole alkaloid, leading to premature precipitation when later diluted in aqueous assay buffers.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial. For a 10 mM stock, dissolve 3.89 mg of isoroquefortine C in exactly 1.0 mL of DMSO.

  • Dissolution: Vortex the solution gently for 1-2 minutes. If microscopic particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the solid without applying destructive thermal stress that could induce unwanted side reactions.

  • Aliquoting: Dispense the master stock into 50 µL or 100 µL aliquots using amber or opaque microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C.

    • Causality: While isoroquefortine C is the thermodynamically stable isomer, protecting its extended tetracyclic core from ambient UV light prevents non-specific photo-oxidation over long-term storage[4].

Protocol 2: Working Solution Preparation for c-Met Kinase Bioassays

Objective: To dilute the hydrophobic stock into aqueous physiological buffers without inducing compound "crashing" (aggregation).

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% assay buffer) to create a 1 mM intermediate solution.

    • Causality: A step-wise reduction in organic solvent concentration prevents the sudden hydrophobic shock that causes complex alkaloids to aggregate into micelles or precipitate.

  • Final Assay Dilution: Dilute the intermediate solution into the final aqueous assay buffer (e.g., HEPES-buffered saline supplemented with 0.01% Tween-20) to reach the target bioassay concentration (e.g., 1-10 µM).

    • Causality: The inclusion of a non-ionic surfactant like Tween-20 reduces surface tension and prevents the highly lipophilic isoroquefortine C from adsorbing to the plastic walls of the microtiter plate, ensuring the effective concentration matches the calculated concentration.

  • Self-Validating System (Quality Control): Prior to introducing the working solution to the c-Met kinase enzyme or cell culture, measure the optical density at 600 nm (OD600) of the final buffer.

    • Causality: A baseline OD600 > 0.05 indicates micro-precipitation. If detected, the solution must be discarded, as precipitated compound cannot interact with the target kinase, yielding false-negative biological activity data.

Bioassay Application: Target Engagement Mechanism

Isoroquefortine C acts as a multi-target inhibitor, with notable efficacy against the c-Met receptor tyrosine kinase—a critical target in cancer pathophysiology[2]. The following diagram illustrates the mechanistic logic of utilizing isoroquefortine C in a c-Met inhibition bioassay.

Mechanism ISO Isoroquefortine C (Indole Alkaloid) ATP ATP Binding Pocket ISO->ATP Binds to cMet c-Met Kinase Domain (Receptor Tyrosine Kinase) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) cMet->Downstream Phosphorylation blocked ATP->cMet Effect Inhibition of Cancer Cell Proliferation & Survival Downstream->Effect Attenuated

Caption: Mechanistic pathway of Isoroquefortine C acting as a multi-target c-Met kinase inhibitor.

References
  • Isoroquefortine C | C22H23N5O2 | CID 5935070 - PubChem - NIH Source: nih.gov URL:[Link]

  • Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle | PNAS Source: pnas.org URL:[Link]

  • The Total Synthesis of Roquefortine C and a Rationale for the Thermodynamic Stability of Isoroquefortine C over Roquefortine C | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Roquefortine C - Wikipedia Source: wikipedia.org URL:[Link]

  • Molecular and Biological Investigation of Isolated Marine Fungal Metabolites as Anticancer Agents: A Multi-Target Approach - PMC Source: nih.gov URL:[Link]

  • Critical c-Met-inhibitor interactions resolved from molecular dynamics simulations of different c-Met complexes | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in isoroquefortine C LC-MS analysis

Technical Support Center: Overcoming Matrix Effects in Isoroquefortine C LC-MS/MS Analysis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide laboratories through t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in Isoroquefortine C LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical hurdles of quantifying complex indole alkaloids. Isoroquefortine C—a thermodynamically stable artifact formed via the pH- or light-induced isomerization of the mycotoxin roquefortine C[1]—presents unique challenges. When extracting this compound from lipid-rich or highly complex matrices like blue cheese, serum, or animal feed, analysts often encounter severe signal attenuation during Electrospray Ionization (ESI)[2].

This guide provides field-proven, causally-explained troubleshooting strategies to systematically diagnose and eliminate matrix effects, ensuring absolute quantitative integrity in your assays.

Visualizing the Troubleshooting Logic

MatrixEffectWorkflow Start Signal Loss Detected (Isoroquefortine C) Assess Post-Extraction Spike (Quantify %ME) Start->Assess Decision Is ME < 80% or > 120%? Assess->Decision SamplePrep Optimize Cleanup (e.g., EMR-Lipid) Decision->SamplePrep Yes (High Suppression) Success Validated LC-MS/MS Method Decision->Success No (Acceptable ME) Chromatography Adjust LC Gradient (Shift RT) SamplePrep->Chromatography Calibration Matrix-Matched Cal & SIL-IS Chromatography->Calibration Calibration->Assess Re-evaluate System

Caption: Systematic workflow for diagnosing and resolving LC-MS/MS matrix effects.

FAQ 1: Why does isoroquefortine C suffer from such massive signal loss in cheese and feed matrices?

The Science: ESI is a competitive ionization technique. When you inject a sample extract, isoroquefortine C co-elutes with endogenous matrix components (predominantly phospholipids in dairy/serum and complex carbohydrates in feed)[3][4]. These high-abundance background molecules monopolize the available charge on the surface of the ESI droplets and alter the droplet's surface tension. Because isoroquefortine C is forced into the interior of the droplet, it cannot efficiently transition into the gas phase as an ion, resulting in profound signal suppression[2].

FAQ 2: How can I mathematically prove that my low signal is due to ion suppression and not just poor extraction recovery?

The Solution: You must decouple the extraction efficiency (Recovery, RE) from the ionization efficiency (Matrix Effect, ME)[3]. Relying solely on pre-extraction spikes conflates these two variables. We utilize the post-extraction addition protocol to create a self-validating system.

Protocol: Post-Extraction Spike Method

  • Prepare Set A (Neat Standards): Spike isoroquefortine C into pure reconstitution solvent at your target concentration (e.g., 10 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final drying step, reconstitute the dry residue with the exact same spiked solvent used in Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike a blank matrix sample with 10 ng/mL isoroquefortine C before beginning the extraction protocol.

  • Analyze & Calculate: Run all sets via LC-MS/MS.

    • Matrix Effect (%ME): (Area Set B / Area Set A) × 100

    • Extraction Recovery (%RE): (Area Set C / Area Set B) × 100

    • Note: An ME of 100% means zero matrix effect. Values < 100% indicate suppression; > 100% indicate enhancement[5].

Table 1: Example Quantitative Assessment of Isoroquefortine C in Blue Cheese

Matrix TypeSet A Area (Neat)Set B Area (Post-Spike)Set C Area (Pre-Spike)Matrix Effect (%ME)Recovery (%RE)Diagnosis
Blue Cheese (No Cleanup) 50,00015,00012,00030% (Severe Suppression)80%Matrix interference dominating signal loss.
Blue Cheese (EMR-Lipid) 50,00048,00045,60096% (Negligible)95%Successful matrix removal and extraction.

FAQ 3: Traditional SPE isn't removing enough background. What is the best sample preparation strategy for lipid-rich matrices?

The Science: Traditional C18 Solid Phase Extraction (SPE) relies on hydrophobic interactions, which often co-retain the hydrophobic isoroquefortine C alongside matrix lipids. To break this correlation, we recommend Enhanced Matrix Removal (EMR-Lipid) technology. EMR-Lipid utilizes size-exclusion and hydrophobic interactions specifically tailored to trap unbranched hydrocarbon chains (lipids) while allowing bulky, rigid ring structures like the pyrroloindole core of isoroquefortine C to pass through unhindered[4].

Protocol: EMR-Lipid Cleanup for Isoroquefortine C

  • Extraction: Homogenize 2 g of sample (e.g., cheese or feed) in 10 mL of Acetonitrile/Water (80:20, v/v) containing 1% formic acid. Crucial: Maintain an acidic pH to prevent the light/pH-driven interconversion between roquefortine C and isoroquefortine C during extraction[1].

  • Centrifugation: Spin at 5000 rpm for 5 minutes.

  • Cleanup: Transfer 5 mL of the supernatant into an EMR-Lipid dispersive tube. Vortex vigorously for 1 minute.

  • Phase Separation: Add 2 g of anhydrous MgSO4 and 0.5 g NaCl to induce phase separation and remove excess water. Centrifuge again.

  • Reconstitution: Evaporate 2 mL of the upper organic layer under gentle nitrogen at 40°C. Reconstitute in your initial LC mobile phase.

FAQ 4: Even with cleanup, I still have a 20% matrix suppression. How do I compensate for this?

The Solution: When physical removal of the matrix reaches its limit, you must use analytical compensation strategies.

  • Chromatographic Shift: Phospholipids typically elute late in reversed-phase gradients (e.g., >80% organic). If isoroquefortine C is eluting in this suppression zone, flatten your gradient (e.g., hold at 60% acetonitrile for an extra 2 minutes) to resolve the analyte away from the invisible phospholipid peak.

  • Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract (Set B from FAQ 2) rather than pure solvent. This ensures the standards experience the exact same ionization suppression as your unknown samples, normalizing the error[2][5].

  • Stable Isotope-Labeled Internal Standards (SIL-IS): If available, spike 13C- or 15N-labeled roquefortine C/isoroquefortine C into the sample before extraction. Because the SIL-IS co-elutes perfectly with the native analyte, it undergoes identical ion suppression. Quantifying via the analyte/IS area ratio mathematically cancels out the matrix effect.

FAQ 5: How do I prevent roquefortine C from converting to isoroquefortine C during analysis, skewing my quantification?

The Science: Isoroquefortine C is an artifact that forms via the isomerization of roquefortine C[1]. This thermodynamic shift is catalyzed by basic pH and UV light exposure. If you are quantifying both isomers, uncontrolled conversion during sample prep will cause artificial matrix-dependent variability.

Actionable Advice: Always use amber glassware or work under yellow light. Buffer your extraction solvents to pH 4.0–5.0 using formic acid or ammonium acetate to lock the molecular conformation and prevent artifact generation[1].

References

  • Steffen, K., et al. "An integrative chemical and genomic similarity approach linking fungal secondary metabolites and biosynthetic gene clusters." Organic & Biomolecular Chemistry, RSC Publishing. Available at: 6

  • Tiwari, S., et al. "LC−MS/MS Screen for Penitrem A and Roquefortine C in Serum and Urine Samples." Analytical Chemistry, ACS Publications. Available at: 2

  • Steiner, D., et al. "Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed." PMC, National Institutes of Health. Available at: 3

  • Zhao, L., et al. "Multiclass Mycotoxin Analysis in Cheese Using Agilent Captiva EMR—Lipid Cleanup and LC/MS/MS." Agilent Technologies. Available at: 4

  • "How Appropriate Clean-Up Can Improve the Robustness of an LC-MS/MS Method for the Determination of Multiple Mycotoxins in a Range of Food Matrices." LCMS.cz. Available at: 5

Sources

Optimization

Isoroquefortine C in Methanol: A Technical Guide to Standard Stability

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and practical protocols for researchers, analytical scientists, and quality control professionals working with is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and practical protocols for researchers, analytical scientists, and quality control professionals working with isoroquefortine C analytical standards dissolved in methanol. As an indole alkaloid mycotoxin, understanding the stability of your standard is paramount for generating accurate and reproducible data. This document is structured to address the common and complex questions encountered during the handling and storage of these critical reagents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving my solid isoroquefortine C standard?

Methanol is a commonly used solvent for dissolving isoroquefortine C and its stereoisomer, roquefortine C, due to its good solubilizing properties.[1][2] Commercial datasheets for the closely related roquefortine C indicate a solubility of up to 10 mg/mL in methanol.[1][2] While methanol is effective for creating stock solutions, other solvents like acetonitrile are also widely used for mycotoxin standards and may offer advantages for long-term stability in some cases.[3]

Q2: What are the optimal storage conditions for an isoroquefortine C standard in methanol?

For maximum stability, the prepared methanolic stock solution of isoroquefortine C should be stored at -20°C or colder in a tightly sealed, amber glass vial to protect it from light.[1][4] The primary factors that can affect the stability of mycotoxin standards in solution are temperature, light (UV), solvent volatility, and potential interactions with the solvent or container.[3][5]

  • Temperature: Low temperatures (-20°C) are crucial to slow down potential degradation kinetics.[3] While some mycotoxins show degradation at 4°C over a period of weeks, freezer storage significantly extends shelf-life.[3]

  • Light: Photodegradation is a known issue for many mycotoxins.[3] The use of amber vials or storing clear vials in the dark is a mandatory practice to prevent light-induced degradation.

  • Solvent Evaporation: Methanol is volatile. Ensure the vial cap is securely tightened and consider using vials with PTFE-lined caps to prevent solvent evaporation over time, which would erroneously increase the standard's concentration.[6]

Q3: I am seeing a loss of peak area for my isoroquefortine C standard over time. What could be the cause?

A decreasing peak area in your chromatographic analysis suggests a loss of the analyte. Several factors could be at play:

  • Chemical Degradation: Although isoroquefortine C is the more thermodynamically stable isomer compared to roquefortine C, it is not immune to other forms of chemical degradation.[7][8] Potential pathways include oxidation or hydrolysis, which can be accelerated by temperature fluctuations and exposure to air or light.

  • Adsorption to Surfaces: Some analytes can adsorb to the surface of glass or plastic containers, especially at low concentrations.[3] While less common for robust molecules, using silanized glass vials can mitigate this risk if adsorption is suspected.[3][9]

  • Solvent Interaction: While not definitively documented for isoroquefortine C, some mycotoxins, such as certain trichothecenes, can undergo transesterification when stored in methanol for extended periods.[3][10] This is a chemical reaction with the solvent itself. If long-term stability is a concern, preparing a parallel standard in acetonitrile for comparison could be insightful.

  • Repeated Freeze-Thaw Cycles: Each time the stock solution is brought to room temperature, the risk of degradation increases. It is best practice to prepare smaller volume aliquots from the main stock solution to avoid repeatedly warming and cooling the primary standard.

Q4: Is there a risk of my isoroquefortine C standard isomerizing to roquefortine C in solution?

The risk is exceptionally low under standard analytical conditions. Isoroquefortine C is the more thermodynamically stable Z-isomer.[7] Its counterpart, roquefortine C (the E-isomer), readily isomerizes to isoroquefortine C under various conditions, including light, acid, or base.[8][11] Extensive studies attempting to convert isoroquefortine C back to roquefortine C have been unsuccessful, resulting in either recovery of the starting material or decomposition, demonstrating its high stability against isomerization.[8] Therefore, the appearance of a new peak corresponding to roquefortine C is highly unlikely.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical path to resolution.

Observed Issue Potential Cause Recommended Action
Drifting retention time Change in mobile phase composition, column temperature fluctuation, or column degradation.1. Prepare fresh mobile phase. 2. Ensure the column oven is stable at the set temperature. 3. Check column performance with a known standard; replace if necessary.
Appearance of new, unidentified peaks Degradation of the standard, solvent contamination, or sample matrix interference.1. Analyze a freshly prepared standard to see if the new peaks are present. 2. Run a solvent blank (methanol) to check for contamination. 3. If degradation is suspected, perform a stability check as outlined in Section 3.
Inconsistent quantification results Inaccurate pipetting, instrument variability, or standard degradation.1. Verify pipette calibration. 2. Prepare a new set of calibration standards from the stock. 3. Run a quality control (QC) sample with each batch. If the QC fails, investigate the standard's integrity first.
Complete loss of signal Incorrect standard used, severe degradation, or instrument failure (e.g., detector lamp off, no sample injection).1. Confirm the correct vial was loaded. 2. Prepare a fresh, high-concentration standard to verify instrument functionality. 3. Review instrument parameters and perform basic maintenance checks.

Section 3: Experimental Protocol for Stability Verification

When the stability of a standard is in doubt, or for validating a new analytical method, it is prudent to perform an in-house stability study. This protocol is based on the principles of forced degradation studies, which are designed to understand how a substance changes under various environmental factors.[12][13][14]

Objective:

To assess the short-term stability of an isoroquefortine C methanolic stock solution under different storage conditions.

Materials:
  • Isoroquefortine C analytical standard (solid)

  • HPLC-grade methanol

  • Calibrated analytical balance and pipettes

  • Amber glass volumetric flasks and autosampler vials with PTFE-lined caps

  • Validated HPLC-UV or LC-MS/MS system

Methodology:
  • Preparation of Primary Stock Solution (Day 0):

    • Accurately weigh approximately 1 mg of solid isoroquefortine C.

    • Dissolve in HPLC-grade methanol in a 10.0 mL amber volumetric flask to create a stock solution of ~100 µg/mL. Sonicate briefly if needed to ensure complete dissolution. This is your Reference Stock .

  • Preparation of Study Aliquots (Day 0):

    • Dispense 500 µL aliquots of the Reference Stock into multiple amber autosampler vials.

    • Prepare enough vials to cover all time points and conditions.

  • Storage Conditions:

    • Condition A (Optimal): Place a set of aliquots in a freezer at -20°C .

    • Condition B (Refrigerated): Place a set of aliquots in a refrigerator at 4°C .

    • Condition C (Room Temperature): Place a set of aliquots on a lab bench at ambient temperature (~25°C), protected from direct light.

  • Analysis Schedule:

    • Time Point 0 (T=0): Immediately prepare a working standard (e.g., 1 µg/mL) from the Reference Stock . Inject this standard multiple times (e.g., n=5) to establish the initial peak area and retention time. The average peak area at T=0 is considered 100% integrity.

    • Subsequent Time Points (e.g., T=24h, T=72h, T=1 week, T=1 month):

      • At each time point, retrieve one aliquot from each storage condition (A, B, and C).

      • Allow the vials to come to room temperature.

      • Prepare working standards at the same concentration as the T=0 sample.

      • Inject each sample and record the peak area.

  • Data Evaluation:

    • Calculate the percentage of isoroquefortine C remaining at each time point for each condition relative to the T=0 average peak area.

    • % Remaining = (Peak Area at T=x / Average Peak Area at T=0) * 100

    • A common threshold for stability is retaining >95% of the initial concentration. Also, monitor for the appearance of any significant degradation peaks.

Workflow for Stability Assessment

The following diagram illustrates the decision-making and experimental process for verifying the stability of your isoroquefortine C standard.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Decision start Start: Questionable Standard Stability prep_stock Prepare Fresh 100 µg/mL Stock in Methanol start->prep_stock prep_aliquots Create Aliquots in Amber Vials prep_stock->prep_aliquots store_neg20 -20°C (Control) store_4 4°C store_rt Room Temp analyze_t0 Analyze at T=0 (Establish 100% Baseline) prep_aliquots->analyze_t0 analyze_tx Analyze at Subsequent Time Points (T=x) store_neg20->analyze_tx store_4->analyze_tx store_rt->analyze_tx compare Compare Peak Area of Stored Samples to T=0 analyze_t0->compare analyze_tx->compare decision >95% Remaining? No New Peaks? compare->decision stable Standard is Stable Under Tested Conditions decision->stable Yes unstable Standard is Unstable Discard and Prepare Fresh decision->unstable No

Caption: Workflow for user-level stability verification of isoroquefortine C.

Section 4: Summary of Recommendations

For ease of reference, the key handling and storage parameters are summarized below.

ParameterRecommendationRationale & Reference
Solvent HPLC-grade Methanol or AcetonitrileGood solubility demonstrated for related compounds.[1] Acetonitrile may offer better long-term stability for some mycotoxins.[3]
Storage Temperature -20°C or colder Minimizes chemical degradation kinetics, a standard practice for mycotoxin analytical standards.[1][3]
Container Amber, borosilicate glass vials with PTFE-lined capsPrevents photodegradation and minimizes solvent evaporation.[3][6]
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.Minimizes exposure to room temperature and potential for water condensation upon warming.
Short-Term Use Can be kept at 4°C for a working day, but return to -20°C for overnight storage.General best practice to limit exposure to higher temperatures.[3]
Long-Term Stability At least 3-6 months at -20°C is expected, but should be verified.Based on data for similar mycotoxins and general stability principles.[1] A DMSO solution of roquefortine C is stable for 3 months at -20°C.[1]

References

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Molecules, 25(3), 551. Available at: [Link]

  • R-Biopharm AG. (n.d.). Mycotoxin Standards. Retrieved from [Link]

  • Eurofins Technologies. (n.d.). Mycotoxin Certified Analytical Standards. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Mycotoxin Standards for Mycotoxin Testing. Retrieved from [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. PubMed. Retrieved from [Link]

  • Shangguan, N., et al. (2008). The Total Synthesis of Roquefortine C and a Rationale for the Thermodynamic Stability of Isoroquefortine C over Roquefortine C. Journal of the American Chemical Society, 130(19), 6281–6287. Available at: [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Roquefortine C. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 209-230. Available at: [Link]

  • The Good Scents Company. (n.d.). Roquefortine information. Retrieved from [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Retrieved from [Link]

  • Kosakowska, O., et al. (2023). Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities. Toxins, 15(9), 548. Available at: [Link]

  • Therkelsen, I., et al. (2022). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Richard, D. J., et al. (2004). Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle. Proceedings of the National Academy of Sciences, 101(33), 11971-11976. Available at: [Link]

  • Stranska-Zachariasova, M., et al. (2024). Developments in analytical techniques for mycotoxin determination: an update for 2022-23. World Mycotoxin Journal, 17(1), 3-26. Available at: [Link]

  • Choudhary, A., & Sharma, A. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6). Available at: [Link]

  • Arc, P. (2024). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Retrieved from [Link]

  • Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Scott, P. M., et al. (1977). Study of conditions of production of roquefortine and other metabolites of Penicillium roqueforti. Applied and Environmental Microbiology, 33(2), 249-253. Available at: [Link]

  • Scott, P. M., et al. (1977). Study of conditions of production of roquefortine and other metabolites of Penicillium roqueforti. PubMed. Retrieved from [Link]

  • Kientz, C. E., & Verweij, A. (1986). Instability of some trichothecenes in methanol. Journal of the Association of Official Analytical Chemists, 69(5), 902-903. Available at: [Link]

  • Sabre. (2018). Safety Data Sheet. Retrieved from [Link]

  • Le, A. T., et al. (2021). Antibiotic standards stored as a mixture in water:methanol are unstable at various temperatures irrespective of pH and glass container silanization. Analytical and Bioanalytical Chemistry, 414, 1177-1188. Available at: [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of methanol extract at different storage temperatures. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2598. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Isoroquefortine C &amp; Roquefortine C Purification

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for fungal metabolite purification. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for fungal metabolite purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the isomerization of roquefortine C into isoroquefortine C during purification. We will delve into the underlying chemical principles, provide actionable troubleshooting protocols, and offer validated methods to ensure the integrity of your target compound.

Understanding the Challenge: Roquefortine C vs. Isoroquefortine C

A critical first step is understanding the relationship between these two molecules. Roquefortine C is the naturally occurring mycotoxin produced by various Penicillium species[1][2]. Isoroquefortine C, its (Z)-isomer, is not a natural fungal product but is instead formed through the isomerization of roquefortine C[1][3].

The core of the issue lies in the inherent stability of the two isomers. Roquefortine C contains an unusual and thermodynamically unstable E-dehydrohistidine moiety. This double bond is prone to facile isomerization to the more stable (Z)-configuration of isoroquefortine C[1][3][4]. Molecular modeling studies have confirmed that isoroquefortine C is the thermodynamically favored isomer, primarily due to reduced bond angle strain in its intramolecularly hydrogen-bonded structure[3][5].

Therefore, the primary goal during purification is not to prevent isoroquefortine C from changing, but to prevent the conversion of the desired natural product, roquefortine C, into its isomer, isoroquefortine C.

Isomerization Pathway Diagram

G cluster_conditions Triggers RoquefortineC Roquefortine C (E-isomer, Kinetically Favored Natural Product) IsoroquefortineC Isoroquefortine C (Z-isomer, Thermodynamically Favored Isomer) RoquefortineC->IsoroquefortineC Isomerization Acid Acidic pH Base Basic pH Light UV/Light Heat Heat

Caption: Factors inducing the isomerization of roquefortine C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of roquefortine C in a question-and-answer format.

Q1: I've isolated my crude fungal extract, but my analytical results (TLC/LC-MS) show two closely related spots/peaks. Is one of them isoroquefortine C?

A1: It is highly probable. The facile isomerization means that even mild conditions during extraction or initial workup can lead to the formation of isoroquefortine C.

  • Causality: The E-dehydrohistidine moiety in roquefortine C is highly susceptible to conversion[3][4]. Any exposure to acidic or basic conditions (e.g., from using acidic solvents or residual reagents), strong light, or heat during extraction can trigger this conversion.

  • Troubleshooting & Confirmation:

    • Co-injection: If a standard is available, co-inject your sample with pure isoroquefortine C or roquefortine C standards in an HPLC-UV or LC-MS system to confirm the identity of the peaks by retention time.

    • Photochemical Test: As a diagnostic tool, take a small aliquot of your purified roquefortine C, dissolve it in a solvent like methanol, and expose it to UV light (e.g., a UV lamp or direct sunlight) for a short period. Re-analyze the sample. A significant increase in the second peak corresponding to isoroquefortine C confirms its identity as the photoisomer[4].

    • NMR Analysis: While more resource-intensive, 1H NMR can distinguish the isomers. The chemical shifts of the protons around the C=C double bond will differ significantly between the E and Z configurations.

Q2: My final yield of roquefortine C is very low, with the major product being isoroquefortine C. What are the most likely causes during my extraction and workup?

A2: The most common culprits are pH, heat, and light. Review your entire workflow from cell harvesting to the crude extract stage.

  • Causality:

    • pH Extremes: Alkaloids are often extracted using acid-base liquid-liquid extractions to separate them from neutral compounds[6][7]. However, both strong acids and bases will rapidly catalyze the isomerization of roquefortine C[1][3].

    • Heat: Using high heat to evaporate solvents significantly accelerates the rate of isomerization, pushing the equilibrium towards the more stable isoroquefortine C.

    • Light Exposure: Allowing extracts to sit in clear glass flasks on a lab bench exposed to ambient or direct sunlight can cause photochemical isomerization[4].

  • Preventative Protocol: Optimized Extraction & Workup

    • Solvent Selection: Use neutral, moderate-polarity solvents for extraction. Ethyl acetate or chloroform are excellent choices[8][9]. Avoid using acidified or basified solvent systems if possible.

    • Temperature Control: Perform all extractions at room temperature or below. When evaporating solvent, use a rotary evaporator with the water bath temperature set no higher than 30-35°C.

    • Light Protection: From the moment of extraction, protect your sample from light. Use amber glassware or wrap flasks and vials in aluminum foil.

    • Minimize Time: Process your extracts promptly. The longer the crude mixture is held, the greater the opportunity for isomerization.

Q3: I'm trying to purify my crude extract using silica gel column chromatography, but I'm losing most of my roquefortine C on the column. Why?

A3: Standard silica gel is inherently acidic and provides a large surface area for catalysis, creating a perfect environment for isomerization.

  • Causality: The acidic silanol (Si-OH) groups on the surface of standard silica gel can protonate the nitrogen atoms in the roquefortine C molecule, catalyzing the E/Z isomerization of the dehydrohistidine double bond.

  • Troubleshooting & Solutions:

    • Use Neutralized Silica: Before preparing your column, neutralize the silica gel. This can be done by preparing a slurry of the silica in your mobile phase and adding a small amount of a weak, volatile base like triethylamine (~0.1-0.5% v/v) or ammonia solution, then re-equilibrating with the neutral mobile phase.

    • Switch to a Different Stationary Phase:

      • Reversed-Phase (C18): This is often the best option. Reversed-phase chromatography uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water), which avoids the acidity issues of silica.

      • Neutral Alumina: Neutral alumina can be an alternative to silica, but it can have its own activity issues. Test on a small scale first.

    • Mobile Phase Additives: If you must use silica, consider adding a very small amount of a non-nucleophilic base like triethylamine or pyridine to the mobile phase to neutralize the acidic sites as the column runs.

Q4: What are the recommended conditions for separating roquefortine C and isoroquefortine C using HPLC?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective technique for analytical and preparative separation of these two isomers.

  • Rationale: The slight difference in polarity and shape between the E and Z isomers allows for effective separation on a C18 column.

  • Recommended Starting Conditions: The following table provides a robust starting point for method development.

ParameterRecommendationRationale
Column C18, 5 µm particle size, 4.6 x 250 mmStandard analytical column for good resolution of small molecules.
Mobile Phase A Water (HPLC Grade) + 0.1% Formic AcidAcid modifier can improve peak shape, but use the lowest concentration possible. Test a neutral buffered system (e.g., ammonium acetate) if isomerization is still observed.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier for reversed-phase.
Gradient Start at 10-20% B, ramp to 80-90% B over 20-30 minA shallow gradient is necessary to resolve these closely eluting isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~330 nmRoquefortine C has a strong absorbance maximum around this wavelength[10].
Column Temp. 25-30°CMaintain consistent, but not elevated, temperature to ensure reproducible retention times.

Recommended Purification Workflow

This workflow is designed to minimize isomerization at every step.

Caption: Recommended workflow for purifying roquefortine C.

References

  • Roquefortine C - Wikipedia. Wikipedia. [Link]

  • Shangguan, N., et al. (2008). The total synthesis of roquefortine C and a rationale for the thermodynamic stability of isoroquefortine C over roquefortine C. Journal of the American Chemical Society, 130(19), 6281–6287. [Link]

  • Richard, D. J., et al. (2004). Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle. Proceedings of the National Academy of Sciences, 101(33), 11971-11976. [Link]

  • The Good Scents Company. (n.d.). roquefortine, 58735-64-1. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoroquefortine C. PubChem Compound Database. [Link]

  • Shangguan, N., et al. (2008). The total synthesis of roquefortine C and a rationale for the thermodynamic stability of isoroquefortine C over roquefortine C. PubMed. [Link]

  • Zhong, M., et al. (2009). Total Synthesis of Isoroquefortine E and Phenylahistin. PMC. [Link]

  • Ohlinger, W. S., et al. (2002). Total synthesis of isoroquefortine C. PubMed. [Link]

  • Krska, R., et al. (2009). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Semantic Scholar. [Link]

  • SMT. (n.d.). HPLC SEPARATION GUIDE. [Link]

  • Maragos, C. M. (2022). Structures of the mycotoxins roquefortine C (ROQ-C), Iso-ROQ-C, and neoxaline. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1997). FINAL RISK ASSESSMENT PENICILLIUM ROQUEFORTI. [Link]

  • Dellafiora, L., et al. (2020). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. MDPI. [Link]

  • García-Estrada, C., et al. (2015). A natural short pathway synthesizes roquefortine C but not meleagrin in three different Penicillium roqueforti strains. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Richard, D. J., et al. (2004). Synthetic studies of roquefortine C: synthesis of isoroquefortine C and a heterocycle. Proceedings of the National Academy of Sciences. [Link]

  • O'Riordan, S., & O'Mahony, J. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. PMC. [Link]

  • Cantrell, C. L., et al. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. PMC. [Link]

  • García-Estrada, C., et al. (2015). A natural short pathway synthesizes roquefortine C but not meleagrin in three different Penicillium roqueforti strains. ResearchGate. [Link]

  • Google Patents. (1997).
  • Yubin, J., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Roquefortine C. [Link]

  • Al-Shura, A. M., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Isoroquefortine C in Agricultural Products

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of isoroquefortine C in diverse agricultural matrices. We will delve into the scientific rationale behind methodological choices, compare prevalent sample preparation techniques, and present a detailed, self-validating protocol.

Introduction: The Significance of Isoroquefortine C Monitoring

Isoroquefortine C is a mycotoxin and an isomer of roquefortine C, a metabolite produced by several species of the Penicillium genus.[1][2] Roquefortine C is a notable contaminant in silage, grains, and blue-veined cheeses.[3][4][5] While roquefortine C itself is a potent neurotoxin at high doses, its isomer, isoroquefortine C, is not a direct fungal product. Instead, it is formed through the facile isomerization of roquefortine C under acidic, basic, or photochemical conditions.[1][2] This conversion is significant because analytical and sample preparation conditions could inadvertently promote its formation, leading to an inaccurate toxicological risk assessment. Therefore, a robust and validated analytical method that can accurately quantify isoroquefortine C is crucial for food safety and animal feed quality control.

The Regulatory Landscape: An Unregulated but Important Analyte

As of early 2026, major regulatory bodies such as the European Union and the U.S. Food and Drug Administration (FDA) have not established specific maximum residue limits (MRLs) or action levels for isoroquefortine C or its parent compound, roquefortine C, in food and feed commodities.[6][7][8] Regulations are primarily focused on mycotoxins like aflatoxins, ochratoxin A, deoxynivalenol, and fumonisins.[9] However, the absence of a specific limit does not imply a lack of concern. The FDA retains the authority to deem a food or feed adulterated if it contains a "poisonous or deleterious substance which may render it injurious to health".[6][7] Consequently, the ability to accurately detect and quantify emerging or unregulated mycotoxins like isoroquefortine C is a critical component of a comprehensive risk management strategy for food and feed producers.

Analyte Characteristics: Physicochemical Properties of Isoroquefortine C

Understanding the physicochemical properties of isoroquefortine C is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Formula C₂₂H₂₃N₅O₂[10]
Molar Mass 389.4 g/mol [10]
Isomeric Relationship Z-isomer of roquefortine C[1]
Solubility Soluble in methanol, DMSO; Poor water solubility[11]
Stability Formed from roquefortine C under acidic, basic, or photochemical conditions.[1][2]

The poor water solubility and good solubility in organic solvents like methanol and acetonitrile guide the choice of extraction solvents. Its potential for formation from roquefortine C during processing necessitates careful handling of samples to prevent isomerization.[1][2] This includes minimizing exposure to light and strong acids or bases during extraction and storage.

Method Development: A Comparative Guide to Sample Preparation

The goal of sample preparation is to efficiently extract isoroquefortine C from a complex agricultural matrix while minimizing co-extractives that can interfere with LC-MS/MS analysis (matrix effects). We will compare two prevalent approaches: a modern "dilute-and-shoot" method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) concept, and a more traditional Solid-Phase Extraction (SPE) cleanup.

Workflow Comparison

G cluster_0 QuEChERS-based 'Dilute-and-Shoot' Workflow cluster_1 Traditional SPE Cleanup Workflow a1 1. Homogenization & Hydration a2 2. Acetonitrile Extraction (with acid modifier) a1->a2 a3 3. Salting-Out Partitioning (MgSO₄, NaCl) a2->a3 a4 4. Centrifugation a3->a4 a5 5. Dilution & Filtration a4->a5 a6 LC-MS/MS Analysis a5->a6 b1 1. Homogenization & Hydration b2 2. Solvent Extraction b1->b2 b3 3. Centrifugation & Filtration b2->b3 b4 4. SPE Column Cleanup (e.g., C18) b3->b4 b5 5. Elution & Evaporation b4->b5 b6 6. Reconstitution b5->b6 b7 LC-MS/MS Analysis b6->b7

Caption: Comparison of QuEChERS and SPE-based workflows.

Performance Comparison: QuEChERS vs. Traditional SPE
FeatureQuEChERS-based 'Dilute-and-Shoot'Traditional SPE CleanupRationale & Justification
Throughput & Speed HighLow to MediumQuEChERS significantly reduces the number of steps, making it ideal for high-throughput screening.[12]
Solvent Consumption LowHighThe multi-step nature of SPE (conditioning, loading, washing, eluting) requires larger solvent volumes.
Cost-Effectiveness HighLowReduced solvent use, fewer consumables, and faster analysis time contribute to lower costs.
Analyte Recovery Good to ExcellentPotentially higher for specific analytesWhile SPE can be optimized for maximum recovery of a single analyte, modern multi-mycotoxin methods show excellent recoveries with QuEChERS-type extractions for a broad range of compounds, including roquefortine C.[9][13]
Matrix Effect Mitigation Relies on dilution & stable isotopesRelies on physical removal of interferencesThe high dilution factor in the "dilute-and-shoot" approach minimizes matrix effects.[14] SPE provides a cleaner extract but may still require matrix-matched standards for accurate quantification.
Applicability Broad applicability to multi-analyte methodsCan be highly selective for single analytes or classesThe generic extraction of QuEChERS is a key advantage for multi-mycotoxin screening.[10][15]

Experimental Protocol: A Validated QuEChERS and LC-MS/MS Method

This protocol is synthesized from best practices in multi-mycotoxin analysis and is designed to be a self-validating system.[9][14]

Part A: Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 5.0 g of a representative, homogenized agricultural sample (e.g., ground grain) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent-grade water. Vortex for 30 seconds and let stand for 15 minutes to allow for sample hydration. This step is crucial for dry matrices to ensure efficient solvent penetration.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid. The acidic modifier improves the extraction efficiency for many mycotoxins.

    • Vortex or shake vigorously for 10 minutes.

  • Salting-Out:

    • Add a pre-packaged QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute immediately after adding the salts. The anhydrous magnesium sulfate absorbs excess water, promoting the partitioning of isoroquefortine C into the acetonitrile layer.

  • Centrifugation: Centrifuge at ≥ 4000 g for 5 minutes. This will result in a clean separation of the acetonitrile supernatant from the solid sample debris and aqueous layer.

  • Dilution and Analysis:

    • Transfer 150 µL of the supernatant into a clean autosampler vial.

    • Add 1350 µL of water to achieve a 1:10 dilution. This high dilution factor is key to minimizing matrix effects.[14]

    • Filter the diluted extract through a 0.22 µm syringe filter into a final autosampler vial for LC-MS/MS analysis.

Part B: LC-MS/MS Analysis

The following parameters provide a robust starting point for method development and validation.

G cluster_0 LC-MS/MS Workflow a1 1. UPLC Separation (C18 Column) a2 2. Electrospray Ionization (ESI+) a1->a2 a3 3. Quadrupole 1 (Q1) (Precursor Ion Selection) a2->a3 a4 4. Collision Cell (Q2) (Fragmentation) a3->a4 a5 5. Quadrupole 3 (Q3) (Product Ion Selection) a4->a5 a6 6. Detection & Quantification a5->a6

Caption: Key stages of the LC-MS/MS analysis workflow.

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column UPLC C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for a wide range of mycotoxins with varying polarities.
Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Acetic AcidBuffers and acid modifiers improve peak shape and ionization efficiency.
Mobile Phase B Methanol with 5 mM Ammonium Acetate + 0.1% Acetic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrateA standard gradient suitable for separating multiple mycotoxins.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL

Mass Spectrometry Parameters (Tandem Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization Positive (ESI+)Isoroquefortine C contains multiple nitrogen atoms that are readily protonated.
Capillary Voltage 3.0 kVOptimize for maximum signal intensity.
Desolvation Temp. 500 °CEfficiently removes solvent from the ESI plume.
Desolvation Gas Flow 1000 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[16]

MRM Transitions for Isoroquefortine C:

The exact MRM transitions should be optimized by infusing a standard solution of isoroquefortine C. Based on its structure and data for roquefortine C, the following are proposed as a starting point.[17]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Isoroquefortine C390.2To be determinedTo be determinedTo be determined

Note: The quantifier is typically the most intense product ion, while the qualifier provides an additional point of identification. The ratio of these two ions should be consistent between standards and samples.

Method Validation: A Framework for Trustworthiness

Validation must be performed according to established guidelines (e.g., SANTE/11312/2021 or similar) to ensure the method is fit for purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaExperimental Approach
Linearity R² ≥ 0.99Analyze matrix-matched calibration standards at 5-7 concentration levels.
Accuracy (Recovery) 70 - 120%Spike blank matrix samples at low, medium, and high concentrations (n=5 at each level).
Precision (RSD) Repeatability (RSDr) ≤ 20%Analyze spiked samples on the same day, with the same operator and instrument.
Limit of Quantification (LOQ) Lowest validated spike level meeting accuracy and precision criteria.Determine the lowest concentration that can be reliably quantified.
Specificity No significant interfering peaks at the retention time of the analyte.Analyze at least 10 different blank matrix samples.
Matrix Effects Signal suppression/enhancement should be evaluated and compensated for.Compare the slope of the matrix-matched calibration curve to the solvent-based calibration curve. Use of isotopically labeled internal standards is the preferred method for compensation.

Conclusion: Towards Reliable Isoroquefortine C Data

This guide provides a scientifically grounded and practical framework for the validation of an LC-MS/MS method for isoroquefortine C in agricultural products. By adopting a modern QuEChERS-based sample preparation workflow coupled with a highly sensitive and specific UPLC-MS/MS analysis, laboratories can achieve high-throughput, cost-effective, and reliable quantification. The emphasis on a thorough validation protocol ensures that the generated data is trustworthy and suitable for making informed decisions regarding food and feed safety, even in the absence of specific regulatory limits. This approach not only addresses the analytical challenges posed by isoroquefortine C but also aligns with the broader trend towards comprehensive multi-mycotoxin screening in a globalized supply chain.

References

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of a Multi-Toxin UPLC-MS/MS Method for 50 Mycotoxins and Tropane Alkaloids in Cereal Commodities. Retrieved from [Link]

  • Maragos, C.M. (2021). Application of ambient ionization mass spectrometry to detect the mycotoxin roquefortine C in blue cheese. Food Analytical Methods, 15, 751–760.
  • Monbaliu, S., Van Poucke, C., Detavernier, C., Dumoulin, F., Van De Velde, M., & De Saeger, S. (2009). Occurrence of Mycotoxins in Feed as Analyzed by a Multi-Mycotoxin LC-MS/MS Method. Journal of Agricultural and Food Chemistry, 58(1), 66-71.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5935070, Isoroquefortine C. Retrieved from [Link]

  • Nebraska Extension Publications. (n.d.). Use of Mycotoxin-Contaminated Feed for Animals. Retrieved from [Link]

  • De Boevre, M., De Saeger, S., Eeckhout, M., & Audenaert, K. (2012).
  • Malachová, A., et al. (2025). A validated LC–MS/MS multi-method for the determination of 110 mycotoxins and plant toxins in cow milk and application to samples from Germany. Food Chemistry, 481, 139985.
  • Maragos, C. M. (2021). Application of Ambient Ionization Mass Spectrometry to Detect the Mycotoxin Roquefortine C in Blue Cheese. Food Analytical Methods, 15, 751-760.
  • Regulations.gov. (n.d.). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. Retrieved from [Link]

  • Wikipedia. (n.d.). Roquefortine C. Retrieved from [Link]

  • Jin, Y., et al. (2024).
  • Anderson, R. J., & Williams, R. M. (2005). Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle. Proceedings of the National Academy of Sciences, 102(33), 11624-11629.
  • Electronic Code of Federal Regulations. (n.d.). 21 CFR 133.184 -- Roquefort cheese, sheep's milk blue-mold, and blue-mold cheese from sheep's milk. Retrieved from [Link]

  • MDPI. (2023). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. Retrieved from [Link]

  • National Grain and Feed Association. (n.d.). NGFA Industry Notification: FDA Guidance on Mycotoxins. Retrieved from [Link]

  • Bio-australis Fine Chemicals. (n.d.). Roquefortine C. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized LC-MS/MS instrumental parameters for all analytes. Retrieved from [Link]

  • Anderson, R. J., & Williams, R. M. (2005). Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle.

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Comparative

Comparative Toxicity Profile: Isoroquefortine C versus PR Toxin

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary Penicillium roqueforti is a ubiquitous fungus renowned...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Penicillium roqueforti is a ubiquitous fungus renowned for its role in cheese maturation, yet it is also a prolific producer of secondary metabolites with varying degrees of toxicity. Among these, PR Toxin and the diketopiperazine alkaloid Roquefortine C are the most studied. However, the synthetic photoisomer of Roquefortine C—Isoroquefortine C —presents a fascinating structural and toxicological contrast.

While PR Toxin is a highly reactive, lethal mycotoxin that disrupts fundamental cellular transcription and mitochondrial respiration [1], Isoroquefortine C is thermodynamically stable but lacks the critical structural motifs required for metalloprotein binding and subsequent toxicity [2]. This guide provides an objective, data-driven comparison of their toxicological profiles, structural determinants of activity, and self-validating experimental protocols for comparative screening.

Structural Determinants and Causality of Toxicity

Understanding the stark difference in toxicity between these two compounds requires an analysis of their molecular architecture.

PR Toxin: The Reactive Electrophile

PR Toxin contains multiple functional groups, but its acute toxicity is primarily driven by the aldehyde group at C-12 [3]. This electrophilic center readily undergoes nucleophilic attack by free amines and amino acids in biological systems.

  • Mechanism of Action: The toxin does not require enzymatic activation. It directly cross-links with and inhibits RNA polymerases I and II, as well as DNA polymerases ( α , β , and γ ). Furthermore, it perturbs the succinate-cytochrome c reductase complex, leading to mitochondrial uncoupling and a rapid drop in ATP production [4].

Isoroquefortine C: The Inert Z-Isomer

Roquefortine C (the natural E-isomer) exhibits mild neurotoxicity. However, under photochemical irradiation, the unusual E-dehydrohistidine moiety undergoes facile isomerization to form Isoroquefortine C , the Z-isomer (3,12 double-bond) [2].

  • Mechanism of Inactivity: The Z-configuration fundamentally alters the 3D spatial arrangement of the imidazole ring. Unlike its natural counterpart, Isoroquefortine C cannot bind iron [2]. Because the toxicity and bacteriostatic activity of the roquefortine class rely heavily on interactions with haemoproteins and metalloenzymes, Isoroquefortine C is rendered biologically inert.

PR_Toxin_Mechanism PR PR Toxin (C-12 Aldehyde) RNA RNA Pol I & II Inhibition PR->RNA Direct Binding DNA DNA Pol Inhibition PR->DNA Enzyme Alteration Mito Mitochondrial Uncoupling PR->Mito Succinate-Cyt C Block Apop Cellular Necrosis / Apoptosis RNA->Apop DNA->Apop Mito->Apop

Fig 1. Molecular pathogenesis of PR Toxin leading to cellular necrosis.

Quantitative Toxicity Comparison

The following table synthesizes the pharmacological and toxicological metrics of both compounds, highlighting the extreme divergence in their biological hazard levels.

ParameterPR ToxinIsoroquefortine C
Origin Natural (Penicillium roqueforti)Synthetic (Photoisomer of Roquefortine C)
Primary Toxicophore C-12 Aldehyde groupNone (Z-configuration prevents binding)
LD₅₀ (Mice, i.p.) 5.8 mg/kg [4]> 100 mg/kg (Estimated; biologically inactive)
LD₅₀ (Rats, oral) 115 mg/kg [1]Not toxic at physiological doses
In Vitro IC₅₀ (THP-1 cells) 0.83 μM (Induces rapid necrosis) [5]> 100 μM (No significant viability drop)
Target Organelles Nucleus, MitochondriaNone identified
Systemic Pathology Edema, ascites, capillary permeabilityNone observed

Experimental Methodologies

To ensure scientific integrity, toxicity assessments must utilize highly purified compounds to prevent cross-contamination (a historical issue where Roquefortine C samples were contaminated with PR Toxin) [2]. The following protocols establish a self-validating system for comparative analysis.

Protocol A: Photochemical Synthesis and Isolation of Isoroquefortine C

Causality: Because Isoroquefortine C is not naturally produced, it must be synthesized from Roquefortine C. HPLC purification is mandatory to remove any trace of the neurotoxic E-isomer.

  • Substrate Preparation: Dissolve 10 mg of highly purified Roquefortine C in 10 mL of degassed, anhydrous methanol.

  • Photochemical Isomerization: Transfer the solution to a quartz cuvette. Irradiate using a medium-pressure mercury lamp (λ = 254 nm) for 45 minutes at 4°C to prevent thermal degradation.

  • Reaction Monitoring: Monitor the E to Z conversion via LC-MS. The reaction is complete when the equilibrium heavily favors the thermodynamically stable Isoroquefortine C.

  • HPLC Purification: Isolate Isoroquefortine C using a preparative C18 reverse-phase column (Mobile phase: H2​O /Acetonitrile gradient with 0.1% Formic Acid). Collect the fraction corresponding to the Z-isomer and lyophilize.

Protocol B: Comparative In Vitro Cytotoxicity Assay (THP-1 & Caco-2)

Causality: Caco-2 cells model the intestinal epithelial barrier (the primary route of oral mycotoxin exposure), while THP-1 monocytes model the systemic immune response [5].

  • Cell Seeding: Seed Caco-2 and THP-1 cells in 96-well plates at a density of 2×104 cells/well in DMEM and RPMI-1640 media, respectively. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions (0.1 μM to 100 μM) of PR Toxin and Isoroquefortine C in DMSO (final DMSO concentration <0.5%).

  • Exposure: Treat the cells with the compounds for 24 and 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Readout (MTS Assay): Add 20 μL of MTS reagent to each well. Incubate for 2 hours.

  • Data Acquisition: Measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. PR Toxin will demonstrate a sharp dose-dependent viability drop, whereas Isoroquefortine C will parallel the vehicle control.

Workflow Iso Synthesize Isoroquefortine C (UV Irradiation) Purify HPLC Purification (>99% Purity) Iso->Purify PR Isolate PR Toxin (P. roqueforti Culture) PR->Purify Assay In Vitro Cytotoxicity (Caco-2 / THP-1) Purify->Assay Data IC50 & Mechanistic Comparison Assay->Data

Fig 2. Self-validating experimental workflow for comparative toxicity screening.

Conclusion

The comparative analysis between PR Toxin and Isoroquefortine C perfectly illustrates how minor structural variations dictate profound toxicological outcomes. PR Toxin's reactive aldehyde group makes it a potent, indiscriminate inhibitor of cellular machinery. Conversely, the photochemical isomerization of Roquefortine C into Isoroquefortine C alters its spatial geometry, abolishing its ability to chelate iron and rendering it biologically benign. For researchers developing screening assays or investigating mycotoxicosis, ensuring the stereochemical purity of these compounds is paramount to avoiding confounding data.

References

  • Wikipedia Contributors. "PR toxin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Shangguan, N., et al. (2008). "The Total Synthesis of Roquefortine C and a Rationale for the Thermodynamic Stability of Isoroquefortine C over Roquefortine C." Journal of the American Chemical Society, 130(19), 6281-6287. Available at:[Link]

  • Dubey, M. K., et al. (2018). "PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges." Frontiers in Pharmacology, 9, 288. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440907, PR Toxin." PubChem. Available at: [Link]

  • Hymery, N., et al. (2017). "Effect of PR toxin on THP1 and Caco-2 cells: an in vitro study." World Mycotoxin Journal. Available at:[Link]

Validation

A Comparative Guide to the Bioactivities of Isoroquefortine C and Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioactive secondary metabolites, compounds with the potential to modulate the immune system are of paramount interest. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive secondary metabolites, compounds with the potential to modulate the immune system are of paramount interest. This guide provides a detailed comparative analysis of two such fungal metabolites: the well-established immunosuppressant, mycophenolic acid (MPA), and the lesser-known isoroquefortine C. While MPA is a cornerstone of immunosuppressive therapy, the bioactivity of isoroquefortine C remains largely uncharted territory, presenting both a challenge for direct comparison and an opportunity for future research.

Introduction: Two Fungal Metabolites at Different Stages of Scientific Scrutiny

Mycophenolic acid, first isolated from Penicillium stoloniferum, is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, a pathway essential for the proliferation of B and T lymphocytes.[1][2] Consequently, MPA exhibits potent immunosuppressive properties and is widely used in clinical practice to prevent organ transplant rejection and to treat various autoimmune diseases.[1]

Isoroquefortine C, on the other hand, is primarily known as a photoisomer of roquefortine C, a neurotoxic mycotoxin produced by several Penicillium species, including P. roqueforti, which is used in the production of blue cheeses.[3] While the bioactivities of roquefortine C, such as its neurotoxicity and antibacterial effects, have been investigated, the biological effects of isoroquefortine C remain largely unexplored.[3][4] This guide will therefore provide a comprehensive overview of the well-documented bioactivity of MPA and frame the discussion of isoroquefortine C in the context of its parent compound and the significant knowledge gaps that currently exist.

Mechanism of Action: A Tale of a Well-Defined Pathway and an Enigma

The mechanism of action of mycophenolic acid is well-elucidated and serves as a classic example of targeted immunosuppression.

Mycophenolic Acid: Targeted Inhibition of Lymphocyte Proliferation

Mycophenolic acid's primary molecular target is inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine monophosphate (GMP).[1][5] Lymphocytes are particularly dependent on this pathway for their proliferation, as they lack an efficient salvage pathway for purine synthesis.[1] By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine triphosphate (GTP), leading to a G1 phase cell cycle arrest and the subsequent inhibition of T and B lymphocyte proliferation.[6]

MPA_Mechanism cluster_purine De Novo Purine Synthesis cluster_mpa Mycophenolic Acid Action Ribose-5-phosphate Ribose-5-phosphate IMP IMP Ribose-5-phosphate->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMP Synthase GTP GTP GMP->GTP Guanylate Kinase DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Proliferation Mycophenolic_Acid Mycophenolic_Acid IMPDH IMPDH Mycophenolic_Acid->IMPDH Inhibits

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Isoroquefortine C: An Uncharacterized Mechanism

Currently, there is no published data on the specific mechanism of action of isoroquefortine C. Its structural similarity to roquefortine C suggests that it might interact with similar cellular targets. Roquefortine C has been reported to exert neurotoxic effects and to inhibit the growth of Gram-positive bacteria.[4] Some studies suggest that roquefortine C's toxicity may be related to its interaction with cytochrome P450 enzymes.[4] However, it is crucial to emphasize that these are properties of roquefortine C, and it is unknown if isoroquefortine C shares these activities. Further research is necessary to elucidate the molecular targets and signaling pathways, if any, that are modulated by isoroquefortine C.

Comparative Bioactivity: Quantitative Data and Experimental Evidence

A direct quantitative comparison of the bioactivity of isoroquefortine C and mycophenolic acid is not feasible due to the lack of data for isoroquefortine C. The following sections will present the extensive data available for MPA.

Immunosuppressive Activity of Mycophenolic Acid

The immunosuppressive effects of MPA have been extensively characterized through various in vitro and in vivo assays. A key in vitro assay for assessing immunosuppressive activity is the Mixed Lymphocyte Reaction (MLR), which mimics the T-cell response to allogeneic cells.

Assay Cell Type IC50 (µM) Reference
IMPDH2 InhibitionRecombinant Human0.84 - 0.95[5]
Mouse Splenocyte ProliferationMouse Splenocytes4.21[5]
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells~1-10[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Cytotoxicity Profile of Mycophenolic Acid

While MPA's primary therapeutic effect is cytostatic (inhibiting cell proliferation), it can also induce apoptosis in activated T cells. Its cytotoxic effects have been evaluated in various cell lines.

Cell Line Assay IC50 (µM) Reference
DND41 (T-lymphoma)Proliferation Assay0.09 - 0.365[1]
Molt 13 (T-lymphoma)Proliferation Assay0.09 - 0.365[1]
Peer (T-lymphoma)Proliferation Assay0.09 - 0.365[1]
DT (EBV-transformed B-lymphoblastoid)Proliferation Assay0.09 - 0.365[1]
K562 (Erythroleukemia)Proliferation Assay0.09 - 0.365[1]
HL-60 (Promyelocytic leukemia)Proliferation Assay0.09 - 0.365[1]
Bioactivity of Isoroquefortine C: A Call for Investigation

As previously stated, there is a significant lack of data on the bioactivity of isoroquefortine C. Its parent compound, roquefortine C, has reported LD50 values in mice ranging from 15-20 mg/kg (intraperitoneal injection), indicating significant toxicity.[3] Roquefortine C has also been shown to inhibit bacterial RNA synthesis.[3] However, whether isoroquefortine C possesses similar or different biological activities remains to be determined. The scientific community is encouraged to undertake studies to characterize the immunosuppressive, cytotoxic, and other potential bioactivities of this understudied molecule.

Experimental Protocols for Bioactivity Assessment

To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental tool for assessing the cell-mediated immune response and the effects of immunosuppressive compounds.

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture and Treatment cluster_analysis Analysis of Proliferation Isolate_PBMCs_Donor_A Isolate PBMCs (Responder Cells) from Donor A Co-culture Co-culture Responder and Stimulator Cells (1:1 ratio) Isolate_PBMCs_Donor_A->Co-culture Isolate_PBMCs_Donor_B Isolate PBMCs (Stimulator Cells) from Donor B Treat_Stimulator Treat Stimulator Cells (e.g., with Mitomycin C or irradiation) to prevent proliferation Isolate_PBMCs_Donor_B->Treat_Stimulator Treat_Stimulator->Co-culture Add_Compound Add varying concentrations of Test Compound (e.g., MPA) Co-culture->Add_Compound Incubate Incubate for 4-6 days at 37°C, 5% CO2 Add_Compound->Incubate Pulse_Thymidine Pulse with [3H]-thymidine for the final 18-24 hours Incubate->Pulse_Thymidine Harvest_Cells Harvest cells and measure [3H]-thymidine incorporation Pulse_Thymidine->Harvest_Cells Calculate_IC50 Calculate IC50 value Harvest_Cells->Calculate_IC50

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.[7]

  • Stimulator Cell Preparation (for one-way MLR): Treat the PBMCs from Donor B (stimulator cells) with a proliferation inhibitor such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or gamma irradiation (25-30 Gy) to prevent their proliferation. Wash the cells three times with culture medium to remove any residual mitomycin C.[7]

  • Cell Culture: In a 96-well round-bottom plate, co-culture 1 x 10^5 responder cells (from Donor A) with 1 x 10^5 stimulator cells (from Donor B) in a final volume of 200 µL of complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Treatment: Add various concentrations of the test compound (e.g., mycophenolic acid) to the co-cultures in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (no compound).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of lymphocyte proliferation.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_measurement Measurement Seed_Cells Seed cells into a 96-well plate and allow to adhere overnight Add_Compound Add varying concentrations of Test Compound Seed_Cells->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C (purple formazan crystals form) Add_MTT->Incubate_MTT Solubilize Remove medium and add a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 Measure_Absorbance->Calculate_Viability

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Method

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